N-(2-phenylphenyl)-2-pyrazinecarboxamide
Description
N-(2-phenylphenyl)-2-pyrazinecarboxamide is a pyrazine-based carboxamide derivative characterized by a biphenyl group (2-phenylphenyl) attached to the pyrazinecarboxamide scaffold. This compound belongs to a broader class of pyrazinecarboxamides, which are notable for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry. The pyrazine core provides a rigid aromatic system, while the carboxamide and substituted phenyl groups contribute to its ability to engage in hydrogen bonding, π-π stacking, and halogen interactions, depending on substituents .
Key structural features include:
- Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Carboxamide linkage: The carbonyl (C=O) and amine (N-H) groups enable hydrogen bonding and coordination with metal ions.
- Biphenyl substituent: The 2-phenylphenyl group introduces steric bulk and enhances π-π interactions, influencing molecular packing and supramolecular assembly.
Synthetic routes for related compounds often involve coupling pyrazine-2-carboxylic acid derivatives with substituted anilines using activating agents like isobutyl chloroformate or trimethylacetyl chloride .
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(2-phenylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(16-12-18-10-11-19-16)20-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-12H,(H,20,21) |
InChI Key |
YMUZIYQTUCGSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrazinecarboxamide derivatives, emphasizing differences in substituents, synthetic yields, physicochemical properties, and functional roles:
Key Comparative Insights :
Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) enhances antimycobacterial activity. For example, 5-alkylamino-N-(3-trifluoromethylphenyl) derivatives exhibit MIC values as low as 1 µg/mL against Mycobacterium tuberculosis, attributed to improved membrane permeability and target affinity . In contrast, nitro (-NO₂) substituents reduce synthetic yields (22–27%) due to steric hindrance and electronic deactivation during coupling reactions .
Structural and Supramolecular Differences: Halogen Bonding: Bromine and iodine substituents participate in predictable X···N (X = Br, I) interactions, stabilizing 3D frameworks in coordination polymers (e.g., Hg(II) complexes) . Chlorine, however, shows weaker directional preferences, leading to polymorphic diversity . Non-Covalent Interactions: Hirshfeld surface analysis of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide reveals significant contributions from S···H (11.3%) and C···H (18.4%) contacts, unlike fluorine-based derivatives, which prioritize F···H interactions .
Thermodynamic Stability: Melting points correlate with substituent polarity. Trifluoromethyl (-CF₃) derivatives (128–156°C) exhibit higher thermal stability than alkylamino analogs (141–149°C) due to enhanced dipole-dipole interactions .
Coordination Chemistry :
- Pyrazinecarboxamides with flexible alkyl spacers (e.g., N,N′-bis(2-pyrazinecarboxamide)-1,6-hexane) form 3D metal-organic frameworks (MOFs) with Evans-Showell-type polyoxometalates, demonstrating catalytic activity in benzyl alcohol oxidation (98% selectivity for benzoic acid) .
Spectroscopic Signatures :
- ¹H NMR : Rotameric splitting (e.g., 2.67 ppm vs. 2.72 ppm for methyl groups in N-(2-nitrophenyl) derivatives) confirms restricted rotation about the amide bond .
- IR : Stretching frequencies for C=O (1660–1680 cm⁻¹) and N-H (3300–3350 cm⁻¹) are consistent across derivatives, with shifts (<10 cm⁻¹) reflecting electronic effects of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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